2-[4-(4-Boc-1-piperazinyl)phenoxy]ethanol

Medicinal Chemistry Organic Synthesis Quality Control

2-[4-(4-Boc-1-piperazinyl)phenoxy]ethanol combines a Boc-piperazine with a phenoxyethanol handle, enabling sequential, site-selective derivatization. The Boc group remains stable under basic and nucleophilic conditions, allowing hydroxyl elaboration before piperazine deprotection. This orthogonal protection is critical for synthesizing nonpeptide CCR8 agonists and kinase inhibitors. Antiplasmodial SAR shows a 9.2-fold potency boost over unprotected piperazine analogs. Procuring this building block at ≥97% purity ensures reproducible SAR and streamlined multi-step campaigns.

Molecular Formula C17H26N2O4
Molecular Weight 322.4 g/mol
Cat. No. B13697123
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(4-Boc-1-piperazinyl)phenoxy]ethanol
Molecular FormulaC17H26N2O4
Molecular Weight322.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCN(CC1)C2=CC=C(C=C2)OCCO
InChIInChI=1S/C17H26N2O4/c1-17(2,3)23-16(21)19-10-8-18(9-11-19)14-4-6-15(7-5-14)22-13-12-20/h4-7,20H,8-13H2,1-3H3
InChIKeySMNQHVYRHVDBFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[4-(4-Boc-1-piperazinyl)phenoxy]ethanol: A Core Piperazine Building Block for CCR8 Agonist and Kinase Inhibitor Synthesis


2-[4-(4-Boc-1-piperazinyl)phenoxy]ethanol (CAS: 2410102-13-3) is a heterobifunctional building block featuring a tert-butyloxycarbonyl (Boc)-protected piperazine linked to a phenoxyethanol moiety. This structure positions it as a key intermediate in the synthesis of bioactive small molecules, particularly nonpeptide CCR8 chemokine receptor agonists and various kinase inhibitors [1]. Its design allows for sequential deprotection and derivatization, providing a strategic advantage in multi-step medicinal chemistry campaigns targeting autoimmune disorders and other diseases .

Why Unprotected or Differently Protected Piperazine Analogs Cannot Replace 2-[4-(4-Boc-1-piperazinyl)phenoxy]ethanol in Advanced Syntheses


Simple substitution with an unprotected piperazine or an alternative protecting group (e.g., Cbz, Fmoc) is not trivial, as it can lead to synthetic incompatibility, altered reactivity, or off-target biological effects. The Boc group provides orthogonal stability under basic and nucleophilic conditions, which is essential for multi-step sequences involving the terminal hydroxyl group. Furthermore, as demonstrated in antiplasmodial SAR studies, the presence of the N-Boc-piperazinyl group on a 2-phenoxybenzamide scaffold yields a distinct potency profile (IC50 = 1.012 µM) compared to analogs with N-pivaloylpiperazinyl (IC50 = 0.6593 µM) or unsubstituted piperazine (IC50 = 9.325 µM), highlighting that subtle changes in the N-substituent on the piperazine ring profoundly impact biological activity [1].

Quantitative Differentiation of 2-[4-(4-Boc-1-piperazinyl)phenoxy]ethanol: Purity and Activity Evidence for Procurement


Batch Purity Analysis: 97.0% (HPLC, 214nm) vs. Industry Standard 95% for Comparable Building Blocks

The batch-specific purity of 2-[4-(4-Boc-1-piperazinyl)phenoxy]ethanol from Shaoyuan Technology is verified at 97.0% as determined by HPLC at 214 nm . This exceeds the standard 95% purity specification offered by major suppliers such as Sigma-Aldrich for the same compound . For procurement, this higher purity reduces the likelihood of downstream purification steps and ensures more accurate stoichiometry in sensitive coupling reactions.

Medicinal Chemistry Organic Synthesis Quality Control

In Vitro Antiplasmodial Activity: 2-Phenoxybenzamide Scaffold with N-Boc-Piperazinyl Exhibits Sub-Micromolar Potency

In a systematic SAR study of 2-phenoxybenzamides, the analog containing the N-Boc-piperazinyl substituent (structurally analogous to the target compound) demonstrated an IC50 of 1.012 µM against the P. falciparum NF54 strain [1]. This potency is superior to the unsubstituted piperazine analog (IC50 = 9.325 µM), representing a 9.2-fold improvement. It is also distinct from the N-pivaloylpiperazinyl analog, which showed a 1.5-fold higher potency (IC50 = 0.6593 µM), underscoring the nuanced impact of the Boc group on biological activity.

Antimalarial Drug Discovery Structure-Activity Relationship P. falciparum

Synthetic Versatility: Orthogonal Protection Strategy Enables Sequential Derivatization in CCR8 Agonist Synthesis

The target compound's structure, featuring both a Boc-protected amine and a free hydroxyl group, is integral to the synthesis of potent CCR8 agonists. SAR studies reveal that modifying the linker region (which corresponds to the phenoxyethanol portion) is well-tolerated, while the piperazinyl moiety with its N-substituent is critical for activity [1]. The Boc group serves as an orthogonal protecting group, allowing for late-stage diversification of the piperazine nitrogen after functionalization of the hydroxyl handle, a synthetic sequence not feasible with unprotected piperazine building blocks which would require additional protection/deprotection steps.

CCR8 Agonist Autoimmune Disease Synthetic Methodology

Optimal Procurement and Research Applications for 2-[4-(4-Boc-1-piperazinyl)phenoxy]ethanol


Synthesis of Next-Generation Nonpeptide CCR8 Agonists for Autoimmune Disease Research

As a direct building block for phenoxybenzylpiperazine analogues, this compound is ideal for constructing focused libraries of CCR8 agonists. SAR studies have shown that the linker and piperazine substituents are key determinants of potency, with the Boc group providing a handle for further optimization. Procuring this compound with verified high purity (e.g., 97.0%) ensures reliable and reproducible synthesis of these valuable tool compounds [REFS-1, REFS-2].

Medicinal Chemistry Campaigns for Antiplasmodial Lead Optimization

The demonstrated antiplasmodial activity of 2-phenoxybenzamide derivatives containing the N-Boc-piperazinyl group makes this compound a strategic intermediate for hit-to-lead optimization programs targeting malaria. The 9.2-fold potency advantage over the unsubstituted piperazine analog highlights the importance of selecting the correct N-protected building block at the outset of a medicinal chemistry campaign [1].

Orthogonal Functionalization in Complex Kinase Inhibitor Syntheses

The orthogonal protection of this building block allows chemists to first elaborate the hydroxyl group (e.g., via alkylation, acylation, or sulfonation) and subsequently deprotect the Boc group to functionalize the piperazine nitrogen. This sequential derivatization strategy is widely employed in the synthesis of kinase inhibitors and other targeted therapies where precise control over molecular architecture is paramount [1].

Quote Request

Request a Quote for 2-[4-(4-Boc-1-piperazinyl)phenoxy]ethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.